molecular formula C21H25ClN4O4 B591301 (2R)-5-(diaminomethylideneamino)-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid;hydrochloride CAS No. 214852-44-5

(2R)-5-(diaminomethylideneamino)-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid;hydrochloride

Cat. No.: B591301
CAS No.: 214852-44-5
M. Wt: 432.905
InChI Key: GKVPGWVXDVZUBA-GMUIIQOCSA-N
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Description

(2R)-5-(diaminomethylideneamino)-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid;hydrochloride: is a compound used extensively in peptide synthesis. It is a derivative of D-arginine, where the amino group is protected by the fluorenylmethyloxycarbonyl (Fmoc) group. This compound is often used in solid-phase peptide synthesis (SPPS) due to its stability and ease of removal under mildly basic conditions .

Mechanism of Action

Target of Action

Fmoc-D-Arg-OH HCl, also known as N-(9-Fluorenylmethyloxycarbonyl)-D-arginine hydrochloride, is primarily used as a protecting group for amines in peptide synthesis . The primary target of this compound is the amine group of amino acids, which it protects during the synthesis process .

Mode of Action

The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . This reaction results in the formation of a carbamate, which serves to protect the amine during peptide synthesis . The Fmoc group is base-labile, meaning it can be removed rapidly by a base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Biochemical Pathways

The use of Fmoc-D-Arg-OH HCl in peptide synthesis affects the biochemical pathways involved in the formation of peptides. The Fmoc group protects the amine group of amino acids, allowing for the formation of peptide bonds without unwanted side reactions . After the peptide bond formation, the Fmoc group can be removed, revealing the amine group and allowing for further peptide bond formation .

Pharmacokinetics

The protection of amine groups during synthesis can help to improve the stability and bioavailability of the synthesized peptides .

Result of Action

The primary result of the action of Fmoc-D-Arg-OH HCl is the successful synthesis of peptides with protected amine groups . This allows for the formation of peptide bonds without unwanted side reactions, improving the efficiency and yield of peptide synthesis .

Action Environment

The action of Fmoc-D-Arg-OH HCl is influenced by the environmental conditions of the reaction. For instance, the removal of the Fmoc group is performed under basic conditions, typically with a solution of 20% piperidine in N,N-dimethylformamide (DMF) . The reaction conditions, including the pH, temperature, and solvent used, can all influence the efficiency of Fmoc group removal and thus the overall peptide synthesis process .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2R)-5-(diaminomethylideneamino)-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid;hydrochloride typically involves the protection of the amino group of D-arginine with the Fmoc group. This can be achieved by reacting D-arginine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate in an aqueous dioxane solution . The reaction conditions must be carefully controlled to ensure the selective protection of the amino group without affecting other functional groups.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large quantities of reagents and solvents. The reaction conditions are optimized to maximize yield and purity while minimizing the formation of by-products .

Comparison with Similar Compounds

Properties

IUPAC Name

(2R)-5-(diaminomethylideneamino)-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O4.ClH/c22-20(23)24-11-5-10-18(19(26)27)25-21(28)29-12-17-15-8-3-1-6-13(15)14-7-2-4-9-16(14)17;/h1-4,6-9,17-18H,5,10-12H2,(H,25,28)(H,26,27)(H4,22,23,24);1H/t18-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKVPGWVXDVZUBA-GMUIIQOCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCN=C(N)N)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CCCN=C(N)N)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25ClN4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

214852-44-5
Record name D-Arginine, N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-, monohydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=214852-44-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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